N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
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Description
N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3O4S and its molecular weight is 445.8. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-kinase (PI3K)/mTOR Inhibition
Compounds structurally related to the query have been investigated for their inhibitory effects on PI3Kα and mTOR, significant targets in cancer therapy. For example, derivatives of benzothiazole acetamides have shown potent in vitro and in vivo efficacy against these enzymes, indicating their potential in cancer treatment strategies (Stec et al., 2011).
Antibacterial and Antifungal Agents
Research on benzothiazol-2-yl acetamide derivatives has demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest the compound class's utility in developing new antibacterial agents, particularly in addressing drug-resistant strains (Bhoi et al., 2015).
Anti-inflammatory and Analgesic Activities
Novel thiazolidin derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have identified compounds with significant therapeutic potential, offering insights into designing new treatments for inflammatory diseases and pain management (Koppireddi et al., 2013).
Anticancer Activity
Derivatives of benzothiazole acetamides have been investigated for their anticancer properties, with several compounds exhibiting potent activity against human tumor cell lines. This research underscores the potential of such derivatives in developing new anticancer therapeutics (Yurttaş et al., 2015).
Src Kinase Inhibition
Compounds with benzyl-substituted acetamide derivatives have been synthesized and assessed for their Src kinase inhibitory activities. These studies contribute to understanding the role of specific structural elements in inhibiting Src kinase, a target in cancer therapy (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O4S/c18-10-3-2-9(6-12(10)24(27)28)22-15(25)7-14-16(26)23-11-5-8(17(19,20)21)1-4-13(11)29-14/h1-6,14H,7H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWQPRDMIXCHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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